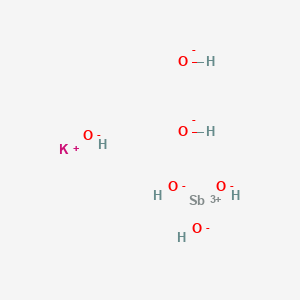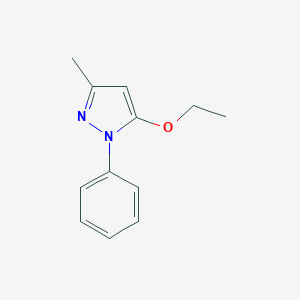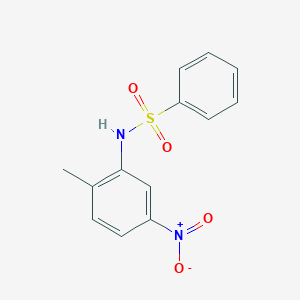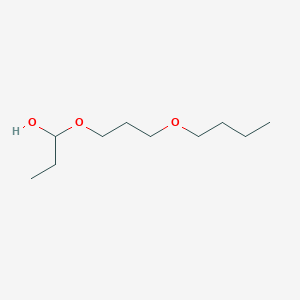
Propanol, 1(or 2)-(2-butoxymethylethoxy)-
Übersicht
Beschreibung
Propanol, also known as 1-Propanol or 2-Propanol, is a colorless liquid with a strong, unpleasant odor . It is a primary alcohol with the formula CH3CH2CH2OH and sometimes represented as PrOH or n-PrOH . It is used as a solvent in the pharmaceutical industry, mainly for resins and cellulose esters, and, sometimes, as a disinfecting agent .
Synthesis Analysis
The production of propanol, particularly 1-propanol, is commonly carried out through the hydroformylation of ethylene. This process, also known as the oxo process, involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propanal. The propanal is then reduced to propanol using hydrogen .Molecular Structure Analysis
Propanol is a C3 diol and is an important platform chemical with high demand in industry . It is characterized by its relatively low melting and boiling points compared to other alcohols . It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius .Chemical Reactions Analysis
Propanol is metabolized by alcohol dehydrogenase (ADH) to propionic acid via the aldehyde and may enter the tricarboxylic acid cycle .Physical And Chemical Properties Analysis
Propanol is a colorless liquid with a strong, unpleasant odor. It has a boiling point of 97.2 degrees Celsius and a melting point of -126 degrees Celsius. It is soluble in water and has a density of 0.804 g/cm³ . It is a volatile substance, presenting a moderate evaporation rate .Wissenschaftliche Forschungsanwendungen
Chemical Looping in Catalysis
1-(3-butoxypropoxy)propan-1-ol: has been investigated for its potential in chemical looping approaches. A study explored the selective formation of propan-1-ol from propylene using silver- and gold-based catalysts supported on SrFeO3−δ perovskite . This innovative method could revolutionize the production of propan-1-ol, offering a more sustainable and efficient alternative to traditional processes.
Biocidal Applications
The compound has been approved by the European Chemicals Agency as an active biocidal agent for product types 1 (human hygiene), 2 (disinfectants not intended for direct application to humans or animals), and 4 (food and feed area) . This highlights its significance in maintaining cleanliness and safety in various environments.
Healthcare Antiseptics
In healthcare, 1-(3-butoxypropoxy)propan-1-ol is recognized for its role in hand disinfection by healthcare workers and in veterinary medicine. It’s also used for disinfection of inanimate surfaces and skin antisepsis prior to surgery . Its efficacy against bacteria makes it a valuable asset in medical settings.
Industrial Manufacturing
This compound is utilized in the manufacturing sector, where it’s involved in the formulation or repacking at industrial sites. Its properties make it suitable for use in lubricants, greases, coating products, and more .
Consumer Products
1-(3-butoxypropoxy)propan-1-ol: finds its way into consumer products such as anti-freeze, perfumes, finger paints, adhesives, sealants, and cleaning products. Its versatility is evident in its widespread use across various household items .
Environmental Impact
The environmental impact of 1-(3-butoxypropoxy)propan-1-ol is also a subject of study. Its manufacture and import within the European Economic Area range from 10,000 to 100,000 tons per year. Understanding its release into the environment from indoor and outdoor use is crucial for assessing its ecological footprint .
Safety and Hazards
Zukünftige Richtungen
The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions. With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
Eigenschaften
IUPAC Name |
1-(3-butoxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-3-5-7-12-8-6-9-13-10(11)4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLHXZJCVGTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880530 | |
| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanol, 1(or 2)-(2-butoxymethylethoxy)- | |
CAS RN |
958819-30-2, 35884-42-5 | |
| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butoxymethylethoxy)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



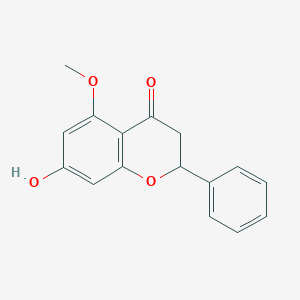


![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
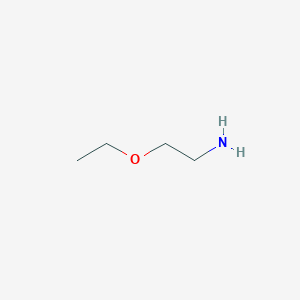

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)


